(5R)-5-Benzyl-1-Boc-L-pipecolinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
167423-92-9 |
|---|---|
Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S,5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m1/s1 |
InChI Key |
FDOLGKUYGFYUTN-CABCVRRESA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
Synonyms |
1,2-Piperidinedicarboxylic acid, 5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, cis- (9CI) |
Origin of Product |
United States |
The Pivotal Role of Pipecolic Acid Derivatives in Modern Chemical Synthesis
Pipecolic acid and its derivatives are a class of cyclic amino acids that have garnered considerable attention in the pharmaceutical and chemical industries. These compounds serve as crucial precursors for the biosynthesis of a wide array of biologically active metabolites. The six-membered piperidine (B6355638) ring, a core component of the pipecolic acid structure, is a prevalent motif in many natural products and synthetic drugs, contributing to their pharmacological activity.
The incorporation of pipecolic acid derivatives into peptides is a common strategy to induce specific secondary structures, similar to the role of proline. beilstein-journals.org This ability to influence peptide conformation is highly valuable in the design of peptidomimetics with enhanced stability, receptor-binding affinity, and pharmacokinetic properties. beilstein-journals.org Furthermore, derivatives of pipecolic acid are known to be integral building blocks for piperidine alkaloids, a class of natural products with a broad spectrum of biological activities.
The versatility of pipecolic acid derivatives extends to their use as scaffolds in the construction of constrained amino acid analogs. lookchem.com This is particularly important in medicinal chemistry, where modulating properties such as metabolic stability and membrane permeability is crucial for the development of effective therapeutics. Research has indicated that various derivatives of pipecolic acid may possess neuroprotective, antitumor, and immunosuppressive properties, making them attractive targets for drug discovery programs. lookchem.com
The Imperative of Stereochemical Precision in N Boc Protected Piperidine Scaffolds: the Significance of the 5r Configuration
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Consequently, the precise control of stereochemistry during the synthesis of piperidine (B6355638) scaffolds is of paramount importance. The use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring is a widely adopted strategy in organic synthesis. The Boc group not only prevents unwanted side reactions of the amine but also influences the conformational preferences of the ring, which can be exploited to achieve high levels of stereoselectivity in subsequent transformations.
The (5R) configuration at the 5-position of the piperidine ring, as seen in (5R)-5-Benzyl-1-Boc-L-pipecolinic acid, introduces a specific and fixed stereocenter. This chiral center plays a crucial role in directing the stereochemical outcome of reactions at other positions on the ring, enabling the synthesis of diastereomerically pure compounds. The benzyl (B1604629) group at the 5-position further contributes to the steric environment of the molecule, influencing its reactivity and conformational behavior.
The development of asymmetric synthetic methods to access enantiomerically pure substituted piperidines is a major focus of contemporary organic chemistry. Various strategies, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions, have been employed to achieve high levels of enantioselectivity. The ability to selectively synthesize the (5R) diastereomer of 5-substituted pipecolic acid derivatives allows for the systematic investigation of structure-activity relationships (SAR) and the optimization of pharmacological properties in drug candidates.
Current Research Trajectories: Synthesis and Applications of 5r 5 Benzyl 1 Boc L Pipecolinic Acid
Chiral Pool Approaches to the (2S, 5R)-Pipecolic Acid Scaffold
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach leverages the inherent stereochemistry of the starting material to construct the desired chiral target. For the (2S, 5R)-pipecolic acid scaffold, both amino acids and carbohydrates serve as prominent chiral synthons. nih.govnih.govresearchgate.net
Derivatization from Stereodefined Amino Acid Precursors
The synthesis of substituted pipecolic acid derivatives often commences from naturally occurring amino acids. nih.gov These precursors provide a cost-effective entry to the chiral core of the target molecule. The general strategy involves the appropriate functionalization and subsequent cyclization of the amino acid derivative to form the desired piperidine ring. While specific examples detailing the synthesis of this compound directly from amino acid precursors are not extensively documented in the reviewed literature, the general principles of this approach are well-established for related structures.
Transformations from Stereochemically Defined Carbohydrate Synthons
Carbohydrates offer a rich source of stereochemically defined starting materials for the synthesis of complex chiral molecules, including substituted pipecolic acids. nih.govresearchgate.net The multiple stereocenters present in sugars can be strategically manipulated to install the desired stereochemistry in the final product. This approach often involves a series of transformations, including selective protections, deoxygenations, and aminations, to convert the carbohydrate scaffold into the target piperidine ring system.
De Novo Asymmetric Synthetic Strategies for Constructing the (5R)-Benzyl-Piperidine Core
De novo strategies build the chiral molecule from achiral or simple chiral precursors through asymmetric reactions, offering greater flexibility and control over the final stereochemistry. nih.govnih.govekb.egnih.govrsc.orgrsc.orgresearchgate.net
Organocatalytic Asymmetric Amination and Functionalization Leading to the (5R)-Stereocenter
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govekb.eg For the construction of the (5R)-stereocenter in the target molecule, organocatalytic asymmetric amination reactions are particularly relevant. For instance, L-proline and its derivatives have been successfully employed as catalysts in the asymmetric α-amination of aldehydes, a key step that can be adapted to introduce the nitrogen atom with the correct stereochemistry. ekb.eg Although a direct application to the synthesis of this compound is not detailed, the principle of using organocatalysts to set the stereochemistry at the C5 position is a viable and modern approach. nih.govekb.eg
| Catalyst | Reactant | Product Stereochemistry | Enantiomeric Excess (ee) | Reference |
| L-proline | Aldehyde from cyclohexene (B86901) ozonolysis | (R)-amino alcohol | >99% | ekb.eg |
Asymmetric Catalysis in the Construction of the Pipecolic Acid Ring System
Asymmetric catalysis, employing either metal complexes or organocatalysts, provides an efficient means to construct the chiral piperidine ring system. nih.govresearchgate.net Various catalytic asymmetric reactions, such as intramolecular Michael additions, aza-Diels-Alder reactions, and reductive aminations, can be employed to achieve the desired cyclization with high enantioselectivity. The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of the cyclization process. For example, organocatalytic desymmetrizing intramolecular aza-Michael reactions have been developed for the synthesis of substituted piperidines. rsc.org
| Reaction Type | Catalyst Type | Key Transformation | Stereocontrol | Reference |
| Asymmetric α-amination | Organocatalyst (L-proline) | Amination of an aldehyde | High enantioselectivity | ekb.eg |
| Mannich Reaction | Organocatalyst ((S)-pipecolic acid) | Formation of syn- and anti-products | High enantioselectivities (>98% ee) | nih.gov |
| Intramolecular aza-Michael | Organocatalyst | Desymmetrization | Excellent enantioselectivity | rsc.org |
Ring-Closing Metathesis (RCM) Approaches to Enantiomerically Pure Piperidines
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic structures, including piperidine rings. This methodology often involves the use of ruthenium-based catalysts to facilitate the formation of the heterocyclic core from an acyclic diene precursor. The strategic placement of substituents on the acyclic starting material allows for the synthesis of highly functionalized piperidines with defined stereochemistry.
For instance, the synthesis of 2-aryl-4-methylenepiperidines, which are valuable intermediates, can be achieved through RCM. acs.org These intermediates can then be further functionalized. acs.org The success of RCM in generating enantiomerically pure piperidines often relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization.
Catalytic Dynamic Resolution in the Stereoselective Formation of 2,5-Disubstituted Piperidines
Catalytic dynamic resolution (CDR) offers an efficient pathway to enantiomerically enriched piperidines from racemic starting materials. nih.govnih.govclockss.org This strategy combines the in-situ racemization of a starting material with a stereoselective reaction, allowing for a theoretical yield of 100% of the desired enantiomer.
A notable application of this methodology is the synthesis of enantioenriched 2,6-disubstituted piperidines. nih.govnih.govclockss.org The process can be initiated by the dynamic resolution of N-Boc-2-lithiopiperidine, which is then trapped with an electrophile. nih.govclockss.org This initial substitution sets the stereochemistry at the C2 position. A subsequent lithiation and substitution at the C6 position can then proceed with high diastereoselectivity, often favoring the trans product due to stereoelectronic factors. nih.gov This approach has been successfully applied to the synthesis of various piperidine alkaloids. nih.govnih.govclockss.org
| Method | Key Features | Application | Reference |
| Catalytic Dynamic Resolution | Enantioselective synthesis from racemic starting materials. | Synthesis of (-)-epidihydropinidine (B1257550) and (+)-trans-lupetidine. | nih.gov |
| CDR of N-Boc-2-lithiopiperidine | High enantioselectivity using diastereomeric ligands. | Synthesis of enantioenriched 2-allyl and benzyl (B1604629) piperidines. | nih.gov |
| Two-step lithiation/substitution | Diastereoselective formation of trans-2,6-disubstituted piperidines. | General synthesis of optically active 2,6-disubstituted piperidines. | nih.govclockss.org |
Chemoenzymatic Pathways for the Enantioselective Production of (5R)-5-Benzyl-L-pipecolic acid Precursors
Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical transformations, provide a powerful approach for the synthesis of chiral piperidine precursors. nih.govnih.gov These methods often employ enzymes to perform key stereoselective steps, such as resolutions or asymmetric transformations, on synthetically derived intermediates. nih.govnih.gov
Enzymatic Resolution of Racemic Intermediates
Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. nih.govresearchgate.net This method relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. researchgate.netnih.gov The success of this approach depends on the enzyme's enantioselectivity, which can be influenced by the substrate structure, the reaction conditions, and the choice of acylating agent. nih.gov
| Enzyme Type | Reaction | Substrate Example | Key Finding | Reference |
| Lipase | Kinetic Resolution (Acylation) | Racemic 2-piperidineethanol | N-Boc protected substrate showed slightly better results. | nih.gov |
| Lipase (Toyobo LIP-300) | Kinetic Resolution (Acylation) | Racemic piperidine atropisomer | Trifluoroethyl isobutyrate was an effective acylating agent. | nih.gov |
| Lipase from Candida rugosa | Kinetic Resolution (Transesterification) | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | The ionic liquid [EMIM][BF4] improved enantioselectivity. | mdpi.com |
Biocatalyst Design for Directed Stereocontrol
The design and engineering of biocatalysts are at the forefront of developing highly selective and efficient synthetic methods. mdpi.com By modifying the active site of an enzyme through rational design or directed evolution, it is possible to enhance its activity, substrate specificity, and stereoselectivity for a non-natural reaction. mdpi.com
A recent innovative approach combines scalable enzymatic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks. chemistryviews.org Engineered hydroxylases are used to introduce hydroxyl groups into readily available piperidine carboxylic acids with high regio- and stereoselectivity. chemistryviews.org These hydroxylated intermediates can then be subjected to radical cross-coupling reactions to introduce a variety of substituents, enabling the modular and enantioselective assembly of complex piperidine derivatives. chemistryviews.org This strategy highlights the power of combining biocatalysis with modern synthetic methods to access medicinally important molecules. chemistryviews.org
Strategic Role of Boc Protection in the Synthesis of this compound
The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in the synthesis of this compound and other substituted piperidines. acs.orgnih.govclockss.orgnih.gov Its steric bulk and electronic properties significantly influence the stereochemical course of many reactions. nih.govresearchgate.net The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses. organic-chemistry.org
Influence of the Boc Group on Reaction Selectivity and Yield
The presence of the N-Boc group can direct the stereochemical outcome of reactions at positions adjacent to the nitrogen atom. In the lithiation of N-Boc-piperidine, for example, the Boc group influences the conformation of the resulting organolithium intermediate, which in turn dictates the stereoselectivity of subsequent electrophilic trapping. nih.govclockss.org
In catalytic reactions, the Boc group can influence site selectivity. For instance, in rhodium-catalyzed C-H functionalization reactions of N-Boc-piperidine, the bulky Boc group can sterically hinder the C2 position, leading to preferential functionalization at other sites. nih.govresearchgate.net The choice of catalyst can also play a critical role in overriding this directing effect to achieve functionalization at the desired position. nih.govresearchgate.net Furthermore, in enzymatic resolutions, the N-Boc derivative has been observed to be a better substrate compared to other N-protected or unprotected amines, leading to higher reaction enantioselectivities. nih.gov
| Reaction Type | Influence of Boc Group | Outcome | Reference |
| Lithiation/Substitution | Directs stereochemistry of substitution. | Favors formation of specific diastereomers. | nih.govclockss.org |
| Rhodium-Catalyzed C-H Functionalization | Steric hindrance at the C2 position. | Can influence site selectivity of the reaction. | nih.govresearchgate.net |
| Enzymatic Kinetic Resolution | Acts as a favorable protecting group. | Improved enantioselectivity compared to other groups. | nih.gov |
| Kinetic Resolution by Asymmetric Deprotonation | Enables highly selective deprotonation of one enantiomer. | High enantiomeric ratios of recovered starting material and product. | acs.org |
Orthogonal Protection Strategies for Complex Functionalization
In the multistep synthesis of complex molecules like this compound, orthogonal protection strategies are paramount. These strategies involve the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group without affecting others. nih.govnih.gov This is particularly crucial when planning for subsequent modifications of the pipecoline ring or the carboxylic acid and benzyl moieties.
The synthesis of the target molecule, which already contains a Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen, may require the protection of other functionalities, especially if further chemical transformations are intended. For instance, if the benzyl group were to be introduced via a cross-coupling reaction, any reactive functional groups on the coupling partners would need to be protected.
A common orthogonal partner to the acid-labile Boc group is the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. This combination is frequently employed in peptide synthesis. nih.gov Another set of protecting groups that offer orthogonality to Boc are benzyl (Bn) esters or ethers, which are typically removed by hydrogenolysis. This strategy, however, would not be suitable if a benzyl substituent is part of the target structure, as is the case here.
A more compatible strategy would involve the use of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), to protect hydroxyl groups, as they are typically cleaved by fluoride (B91410) ions. For a carboxylic acid, an allyl ester could be employed, which is selectively removed by palladium-catalyzed reactions. The choice of protecting groups must be carefully considered based on the planned synthetic route and the stability of the protecting groups to the various reaction conditions.
The following table summarizes some common orthogonal protecting group pairs relevant to the synthesis of complex pipecolinic acid derivatives:
| Functional Group to Protect | Protecting Group 1 (Condition for Removal) | Protecting Group 2 (Orthogonal Condition for Removal) |
| Amine | Boc (Acid) | Fmoc (Base) |
| Carboxylic Acid | Benzyl Ester (Hydrogenolysis) | Allyl Ester (Pd(0) catalysis) |
| Hydroxyl | Silyl Ether (e.g., TBDMS) (Fluoride) | Benzyl Ether (Hydrogenolysis) |
Table 1: Examples of Orthogonal Protecting Groups
Conditions for Selective Boc-Deprotection in Downstream Synthesis
The final step in many synthetic sequences involving the target molecule will be the removal of the Boc protecting group to liberate the secondary amine. The choice of deprotection conditions is critical to avoid unwanted side reactions, such as the cleavage of other protecting groups or racemization of stereocenters.
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). However, the harshness of this method can be detrimental to other acid-sensitive functionalities that might be present in a complex derivative of the target molecule.
Milder and more selective methods for Boc deprotection have been developed. These include the use of Lewis acids, such as zinc bromide (ZnBr₂) or cerium(III) chloride (CeCl₃) with sodium iodide (NaI), which can offer greater selectivity in the presence of other acid-labile groups like tert-butyl esters. rsc.org
In some cases, thermal deprotection can be an option, where the N-Boc-protected compound is heated in a suitable solvent. This method avoids the use of acidic reagents altogether. Another mild alternative is the use of oxalyl chloride in methanol, which has been shown to selectively deprotect N-Boc groups under neutral conditions.
| Reagent(s) | Solvent(s) | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, but harsh conditions. |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | Common and effective, but can be harsh. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Milder Lewis acid condition. |
| Cerium(III) Chloride (CeCl₃) / Sodium Iodide (NaI) | Acetonitrile | Reflux | Selective cleavage in the presence of other acid-labile groups. rsc.org |
| Oxalyl Chloride / Methanol | Methanol | Room Temperature | Mild and neutral conditions. |
| Heat (Thermal Deprotection) | Various high-boiling solvents | Elevated | Avoids acidic reagents. |
Table 2: Conditions for Selective Boc-Deprotection
Methodologies for Assessing Enantiomeric and Diastereomeric Purity of the (5R) Isomer
Ensuring the enantiomeric and diastereomeric purity of this compound is paramount for its application in stereoselective synthesis. Various analytical techniques are employed to quantify the presence of unwanted stereoisomers.
One of the most powerful and widely used techniques for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to their separation. For pipecolinic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective. mdpi.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers. cnr.it
Another common approach involves the derivatization of the enantiomers with a chiral reagent to form diastereomers. These diastereomers possess different physical properties and can be separated by standard achiral chromatography techniques, such as reverse-phase HPLC. nih.govnih.gov The relative peak areas of the separated diastereomers can then be used to determine the enantiomeric purity of the original sample. nih.gov
Fractional crystallization of diastereomeric salts is a classical method for the resolution of racemic mixtures and can also be used to assess purity. This involves reacting the carboxylic acid with a chiral base to form diastereomeric salts, which are then separated based on differences in their solubility. The success of this method depends on finding a suitable resolving agent that forms well-defined crystals with one of the diastereomers.
The diastereomeric purity of substituted pipecolic acids can be determined by methods such as Gas Chromatography (GC) using chiral columns and Nuclear Magnetic Resonance (NMR) spectroscopy . uzh.ch In NMR, the signals of the diastereomers may be sufficiently different to allow for integration and quantification.
A summary of common methodologies is presented in the table below:
| Methodology | Principle | Application to this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Direct separation and quantification of enantiomers. |
| Derivatization followed by achiral HPLC | Conversion to diastereomers with distinct chromatographic behavior | Indirect quantification of enantiomers after reaction with a chiral derivatizing agent. |
| Fractional Crystallization | Formation of diastereomeric salts with different solubilities | Resolution of racemic mixtures and assessment of enantiomeric purity. |
| Chiral GC | Separation of volatile derivatives on a chiral stationary phase | Determination of enantiomeric and diastereomeric ratios. |
| NMR Spectroscopy | Different chemical environments of diastereomers leading to distinct signals | Quantification of diastereomeric excess. |
Spectroscopic and Chromatographic Techniques for Stereochemical Assignment
The absolute configuration of chiral centers in molecules like this compound is determined using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for stereochemical assignment. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide detailed information about the connectivity and spatial proximity of atoms within the molecule. beilstein-journals.orgipb.pt By analyzing coupling constants and NOE effects, the relative stereochemistry of the substituents on the piperidine ring can be elucidated. beilstein-journals.org For instance, the magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, which in turn is dictated by the stereochemistry.
X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a crystalline compound. By diffracting X-rays through a single crystal of the molecule, a three-dimensional electron density map can be generated, revealing the precise arrangement of atoms in space. mdpi.com
Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left- and right-circularly polarized light, is another powerful tool for assigning absolute configuration. umich.edu The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular stereoisomer.
The elution order in chiral HPLC can also provide information about the absolute configuration, especially when calibrated with standards of known stereochemistry. mdpi.com
The following table summarizes these techniques:
| Technique | Information Provided | Relevance to this compound |
| NMR Spectroscopy (1D and 2D) | Connectivity, relative stereochemistry, conformational preferences | Elucidation of the relative positions of the benzyl and Boc-carboxyl groups. |
| X-ray Crystallography | Absolute stereochemistry in the solid state | Unambiguous determination of the (5R) configuration. |
| Circular Dichroism (CD) Spectroscopy | Absolute configuration in solution | Confirmation of the enantiomeric form based on chiroptical properties. |
| Chiral HPLC | Enantiomeric separation and elution order | Assignment of absolute configuration by comparison to known standards. |
Computational Modeling of Conformation and Reactivity in Boc-Protected Pipecolic Acids
Computational modeling has become an indispensable tool for understanding the conformational behavior and reactivity of complex molecules like this compound. Density Functional Theory (DFT) calculations, in particular, provide valuable insights into the electronic structure and energetics of different molecular states. nih.govresearchgate.net
The six-membered piperidine ring of pipecolic acid can adopt various conformations, with the chair form generally being the most stable. However, the presence of bulky substituents, such as the Boc group on the nitrogen and the benzyl group at the 5-position, can influence the conformational equilibrium.
Computational studies on N-Boc-protected piperidone analogs have shown that the piperidine ring can exist in different conformations, which can be studied using techniques like cryo-NMR and corroborated by DFT calculations. researchgate.net DFT calculations can be used to optimize the geometries of different possible chair and boat conformations and to calculate their relative energies. This allows for the prediction of the most stable conformation and the preferred orientation (axial or equatorial) of the substituents. For this compound, computational models would predict the most likely conformation of the piperidine ring and the spatial arrangement of the benzyl and Boc-protected carboxyl groups.
DFT calculations are also instrumental in elucidating reaction mechanisms and understanding the origins of stereoselectivity in reactions involving Boc-protected pipecolic acids. By modeling the transition states of a reaction, chemists can determine the activation energies for different reaction pathways and predict which stereoisomer is likely to be the major product.
For example, in reactions where pipecolic acid derivatives act as catalysts, computational studies have been used to investigate the transition structures leading to the formation of different stereoisomeric products. nih.gov These calculations can reveal the subtle energetic differences between diastereomeric transition states that govern the stereochemical outcome of the reaction. nih.gov This predictive power is invaluable for designing new stereoselective synthetic methods.
The table below outlines the applications of computational modeling:
| Application | Computational Method | Insights for this compound |
| Conformational Analysis | Geometry Optimization and Energy Calculations (DFT) | Prediction of the most stable ring conformation and the orientation of the benzyl and Boc-carboxyl groups. |
| Reaction Mechanism Elucidation | Transition State Theory and DFT Calculations | Understanding the pathways of reactions involving this compound and the factors controlling stereoselectivity. |
Academic Research on the Applications of 5r 5 Benzyl 1 Boc L Pipecolinic Acid As a Chiral Building Block
Precursor for the Development of Conformationally Constrained Peptidomimetics and Biologically Inspired Scaffoldsnih.gov
The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a cornerstone of medicinal chemistry. nih.gov A key strategy in this field is the use of conformationally restricted amino acid analogues to create scaffolds with predictable three-dimensional structures. (5R)-5-Benzyl-1-Boc-L-pipecolinic acid serves as an exemplary precursor for such applications. Its inherent cyclic structure and stereochemically defined substituents restrict the conformational freedom that is characteristic of linear peptides. This rigidity is crucial for designing molecules that can bind to biological targets with high affinity and selectivity. By incorporating this building block, chemists can construct complex, biologically inspired scaffolds that emulate the secondary structures of peptides, such as β-turns, which are critical for molecular recognition processes. nih.gov
Integration into Peptide and Pseudopeptide Synthesis via Solid-Phase Methodscapes.gov.brtandfonline.com
The utility of this compound is significantly enhanced by its compatibility with Solid-Phase Peptide Synthesis (SPPS). capes.gov.brtandfonline.com Specifically, its N-Boc (tert-butyloxycarbonyl) protecting group makes it ideal for the well-established Boc/Bn (benzyl) protection strategy. nih.gov SPPS, a technique pioneered by Merrifield, allows for the efficient, stepwise assembly of peptide chains on a solid resin support, enabling the incorporation of non-natural amino acids like pipecolic acid derivatives. capes.gov.brtandfonline.com
The integration process follows a standard, automated cycle. researchgate.net The Boc group provides temporary protection for the α-amine, which can be cleanly removed at each step using a moderately strong acid, typically trifluoroacetic acid (TFA), without affecting the more stable side-chain protecting groups or the linkage to the resin. capes.gov.brnih.gov Following deprotection, the newly freed amine of the resin-bound peptide is coupled with the carboxylic acid of the incoming this compound. This reaction is facilitated by activating agents, such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), which promote efficient amide bond formation. researchgate.net This iterative cycle of deprotection and coupling is repeated until the desired pseudopeptide sequence is fully assembled.
| Step | Description | Reagents Commonly Used |
| 1. Deprotection | Removal of the temporary Nα-Boc protecting group from the resin-bound amino acid or peptide. | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM). capes.gov.br |
| 2. Neutralization | Neutralization of the resulting trifluoroacetate (B77799) salt to free the terminal amine for coupling. | Diisopropylethylamine (DIEA) in a solvent like DCM or DMF. capes.gov.br |
| 3. Activation | Activation of the carboxylic acid of the incoming Boc-protected amino acid to facilitate coupling. | TBTU/HOBt; Dicyclohexylcarbodiimide (DCC). capes.gov.brresearchgate.net |
| 4. Coupling | Formation of the peptide bond between the activated amino acid and the resin-bound peptide chain. | The pre-activated amino acid solution in a solvent like Dimethylformamide (DMF). researchgate.net |
| 5. Final Cleavage | Cleavage of the completed peptide from the solid support and removal of all side-chain protecting groups. | Strong acids like anhydrous Hydrogen Fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA). |
Modulating Peptide Secondary Structure Through (5R)-5-Benzyl-L-pipecolinic acid Incorporation
The incorporation of conformationally rigid units like (5R)-5-Benzyl-L-pipecolinic acid is a powerful tool for influencing the secondary structure of peptides. The six-membered piperidine (B6355638) ring inherently limits the possible backbone dihedral angles (phi, ψ) compared to acyclic amino acids. This constraint can be exploited to induce specific folding patterns, most notably β-turns. nih.gov A β-turn is a crucial secondary structure element where the peptide chain reverses its direction. By replacing a dipeptide sequence with a rigid scaffold like a substituted pipecolic acid, chemists can force the peptide backbone into a turn-like conformation. nih.gov The stereochemistry at the α-carbon (L-configuration, S) and at the C-5 position (R), along with the bulky benzyl (B1604629) substituent, further defines the spatial orientation of the peptide chain, allowing for precise control over the resulting molecular architecture. This directed folding is essential for creating peptidomimetics that present their binding epitopes in a pre-organized and biologically active conformation.
Key Intermediate in the Total Synthesis of Complex Piperidine-Containing Natural Products and Analoguesnih.gov
Beyond peptidomimetics, this compound and related chiral piperidines are fundamental building blocks in the total synthesis of natural products. Many biologically active compounds, particularly alkaloids, feature a piperidine ring as their core structural motif. capes.gov.brnih.gov The enantioselective synthesis of these complex molecules often relies on starting with a "chiral pool" precursor—a readily available, enantiomerically pure compound that contains a significant portion of the target's carbon skeleton and stereochemistry.
Strategic Use in Alkaloid Synthesis Programs
The piperidine skeleton is central to several classes of alkaloids, including indolizidines and quinolizidines. nih.gov The total synthesis of these compounds provides a compelling demonstration of the strategic use of chiral piperidine intermediates. For instance, in the synthesis of analogues of amphibian alkaloids, a key piperidine-containing intermediate is constructed and elaborated to form the final bicyclic core. nih.gov Similarly, the synthesis of the glycosidase inhibitor (-)-swainsonine, an indolizidine alkaloid, has been achieved using a strategy that relies on a stereochemically defined piperidine precursor. Starting with a building block where the stereocenters are already set, such as in a derivative of (5R)-5-Benzyl-L-pipecolinic acid, streamlines the synthetic route, avoids difficult stereoselective reactions later on, and ensures the correct absolute stereochemistry in the final natural product.
Enabling Access to Unique Carbon Skeletons with Defined Stereochemistry
The primary advantage of using a chiral building block like this compound is the ability to construct complex carbon skeletons with absolute stereocontrol. The synthesis of the veratramine (B1683811) and jervine (B191634) family of steroid alkaloids, for example, involves the creation of a trisubstituted piperidine ring with specific stereochemistry. Access to all possible diastereomers of this core structure was achieved by starting from enantiopure precursors, highlighting the power of this approach. By using the pre-defined stereochemistry of the starting material, synthetic chemists can perform a series of reactions to build up molecular complexity without losing stereochemical integrity. This method provides reliable and scalable access to unique molecular frameworks that would be exceedingly difficult to prepare using other synthetic strategies. nih.gov
Contribution to the Design and Synthetic Accessibility of Novel Enzyme Inhibitor Classesnih.govnih.gov
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to inhibit enzymes. nih.gov The synthetic accessibility of chiral piperidine derivatives, including those derived from this compound, has directly contributed to the development of novel enzyme inhibitors for a wide range of therapeutic targets.
For example, piperidine derivatives are at the core of potent inhibitors of acetylcholinesterase (e.g., Donepezil), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov The synthesis of such inhibitors often involves the construction of a substituted piperidine ring. Furthermore, chemo-enzymatic methods have been developed to produce stereo-enriched piperidines that serve as key intermediates in the synthesis of PARP inhibitors like Niraparib, used in cancer therapy. nih.gov Other research has shown that piperidine derivatives can act as potent inhibitors of µ-opioid receptors for pain management and that related scaffolds can inhibit proline synthesis enzymes like δ(1)-pyrroline-5-carboxylate reductase. tandfonline.com The ability to synthesize these complex piperidine structures from chiral building blocks is therefore crucial for the discovery and development of new medicines. nih.gov
Rational Design Principles Leveraging the Piperidine Core
The rational design of drug candidates often relies on the incorporation of rigid structural motifs to reduce the entropic penalty upon binding to a biological target and to orient functional groups in a precise three-dimensional arrangement. nih.gov The piperidine ring of this compound serves as a key element in this design strategy. Its chair-like conformation provides a predictable and stable scaffold.
The benzyl group at the C5 position and the carboxylic acid at the C2 position are positioned in a defined spatial relationship, which can be exploited for targeted interactions with receptor pockets. The stereochemistry at both the C2 and C5 positions is crucial for defining the vectoral presentation of these substituents. The Boc (tert-butoxycarbonyl) group on the piperidine nitrogen not only serves as a protecting group but also influences the conformational equilibrium of the ring.
Key rational design principles include:
Conformational Restriction: The inherent rigidity of the piperidine ring limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for a target protein. nih.gov
Stereochemical Control: The defined (2S, 5R) stereochemistry allows for the precise placement of substituents in three-dimensional space, which is critical for chiral recognition at the binding site.
Vectorial Display of Functionality: The benzyl and carboxyl groups act as vectors for introducing further diversity. The aromatic ring of the benzyl group can engage in π-stacking or hydrophobic interactions, while the carboxylic acid provides a handle for amide bond formation or other modifications. nih.gov
Synthesis of Libraries for Structure-Activity Relationship (SAR) Exploration
To explore the chemical space around a lead compound and to understand the relationship between its structure and biological activity, the synthesis of compound libraries is an essential tool. nih.gov this compound is an ideal starting material for the generation of such libraries due to its versatile functional handles.
A typical strategy for library synthesis involves the modification of the carboxylic acid and the benzyl group. The carboxylic acid can be coupled with a diverse range of amines to generate a library of amides. This can be achieved using standard peptide coupling reagents.
The benzyl group can also be a point of diversification. For instance, the aromatic ring can be substituted with various functional groups to probe for additional interactions with a target. Alternatively, the benzyl group can be replaced with other alkyl or aryl moieties to explore the impact of size, electronics, and hydrophobicity on activity.
| Modification Site | Reaction Type | Example Reagents | Resulting Functionality |
| Carboxylic Acid | Amide Coupling | Primary & Secondary Amines, DCC, HOBt | Amides |
| Carboxylic Acid | Esterification | Alcohols, Acid Catalysis | Esters |
| Benzyl Group (Aromatic Ring) | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Substituted Phenyl Rings |
| Boc Group | Deprotection/Reprotection | TFA, Alternative Protecting Groups | Modified Piperidine Nitrogen |
The resulting library of compounds can then be screened for biological activity, and the data can be used to build a structure-activity relationship (SAR) model. This model can guide the design of more potent and selective analogs. researchgate.netresearchgate.net
Development of Advanced Linkers and Resins for Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis (SPOS) has become a cornerstone of modern drug discovery, enabling the rapid synthesis and purification of compound libraries. mdpi.com The development of novel linkers that attach the growing molecule to the solid support is crucial for the success of SPOS. This compound can be adapted for use in the design of specialized linkers.
Design of Acid-Labile Pipecolic Acid-Based Linkers
Acid-labile linkers are widely used in SPOS, particularly in Boc-based strategies, as they allow for the cleavage of the final product from the resin under acidic conditions. creativebiolabs.netseplite.com A linker derived from this compound can be designed to be susceptible to acid-mediated cleavage.
The design principle involves attaching the pipecolic acid moiety to the solid support through its carboxylic acid. The nitrogen of the piperidine ring can then be used to anchor the molecule to be synthesized. The Boc protecting group on the nitrogen is removed, and the synthesis proceeds. The final cleavage from the resin can be achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). nih.govpeptide.com The stability of the linker can be modulated by the specific chemistry used to attach it to the resin.
| Linker Component | Function | Attachment/Cleavage Chemistry |
| Solid Support (e.g., Polystyrene) | Insoluble matrix | Ester or amide bond formation |
| Pipecolic Acid Scaffold | Core of the linker | Anchoring via carboxylic acid |
| Piperidine Nitrogen | Point of attachment for the synthesized molecule | Amide or carbamate (B1207046) bond formation |
| Cleavage Conditions | Release of the final product | Acidolysis (e.g., TFA) |
Facile Anchoring and Cleavage Strategies for Diversified Libraries
The use of a this compound-based linker offers several advantages for the synthesis of diversified libraries. The anchoring of the first building block to the deprotected piperidine nitrogen can be achieved under standard coupling conditions.
The cleavage of the final product from the resin is a critical step. For an acid-labile linker, the choice of acid and the reaction conditions can be optimized to ensure efficient release of the product without significant degradation. rsc.org The benzyl group on the linker can also influence the cleavage kinetics and the stability of the linker to the repeated acid treatments required for Boc group removal during the synthesis.
The versatility of the pipecolic acid scaffold allows for the development of "safety-catch" linkers, where the lability of the linker is "activated" in a separate chemical step before cleavage. This provides greater control over the synthesis and cleavage process. nih.gov
Emerging Research Directions for 5r 5 Benzyl 1 Boc L Pipecolinic Acid in Future Chemical Discovery
Sustainable and Green Chemistry Approaches to its Synthesis and Derivatization
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. nih.gov For a molecule like (5R)-5-Benzyl-1-Boc-L-pipecolinic acid, this involves developing synthetic routes that are not only efficient but also sustainable.
Biocatalysis and Chemo-enzymatic Strategies
A significant trend is the use of enzymes to perform highly selective chemical transformations under mild conditions. rsc.orgnih.gov Biocatalytic approaches, such as the asymmetric dearomatization of activated pyridines, offer a pathway to chiral piperidines with precise stereochemical control. nih.govacs.org For instance, a one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org Another strategy involves the use of enzymes like L-pipecolate oxidase or engineered amino acid oxidases for specific transformations on the pipecolic acid core. rsc.orgcapes.gov.br These enzymatic methods often operate in aqueous media, reducing the need for volatile organic solvents. nih.gov
Catalytic and Multicomponent Reactions
Modern synthetic chemistry is moving away from stoichiometric reagents towards more atom-economical catalytic methods. The synthesis of piperidine (B6355638) derivatives can be achieved through various catalytic processes, including those using palladium, rhodium, gold, or iron catalysts. mdpi.comnih.govnih.govacs.org For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to create 3-substituted tetrahydropyridines from dihydropyridines and boronic acids, which can then be reduced to the corresponding piperidines. acs.org
Table 1: Comparison of Sustainable Synthesis Strategies for Piperidine Scaffolds
| Strategy | Key Features | Advantages | Potential Application to Target Compound |
|---|---|---|---|
| Biocatalysis | Use of purified enzymes (e.g., oxidases, reductases). rsc.orgnih.gov | High stereoselectivity, mild reaction conditions (aqueous media, room temp), reduced waste. rsc.orgacs.org | Enantioselective synthesis of the pipecolic acid core or stereospecific derivatization. |
| Chemo-enzymatic | Combines chemical synthesis with biocatalytic steps. nih.govacs.org | Leverages the strengths of both approaches for flexible and efficient routes. acs.org | Synthesis of complex derivatives by combining robust chemical reactions with selective enzymatic transformations. |
| Metal Catalysis | Employs catalysts (e.g., Rh, Pd, Fe) for reactions like C-H amination or cross-coupling. mdpi.comnih.gov | High efficiency, broad substrate scope, enables novel bond formations. acs.org | Introduction of the benzyl (B1604629) group or other substituents via cross-coupling. |
| Multicomponent Reactions | Three or more reactants combine in a single pot to form the product. rsc.org | High atom economy, operational simplicity, rapid generation of molecular diversity. rsc.org | Rapid construction of the substituted piperidine ring from simpler precursors. |
Automation and High-Throughput Experimentation in Pipecolic Acid Chemistry
The optimization of complex chemical reactions is often a labor-intensive process. Automation and High-Throughput Experimentation (HTE) are transforming this paradigm by enabling the rapid screening of numerous reaction conditions in parallel. nih.govanalytical-sales.com
HTE for Reaction Optimization
HTE platforms utilize microtiter plates (e.g., 96-well or 384-well formats) to run hundreds of experiments simultaneously, varying parameters such as catalysts, ligands, solvents, bases, and temperature. analytical-sales.comdomainex.co.ukchemspeed.com This approach is particularly powerful for optimizing challenging synthetic steps, such as the cross-coupling reactions often used to install substituents on heterocyclic scaffolds. domainex.co.uk The process relies on rapid and sensitive analytical techniques, primarily Ultra-high Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), to quickly assess the outcome of each experiment. domainex.co.ukrsc.org For the synthesis of this compound derivatives, HTE could be used to quickly identify optimal conditions for functionalizing the benzyl ring or the piperidine core.
Continuous Flow Chemistry
Continuous flow chemistry represents another facet of automation that offers significant advantages over traditional batch processing. organic-chemistry.org In a flow reactor, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature and residence time. This often leads to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. organic-chemistry.orgnih.gov Recent studies have demonstrated the rapid and scalable synthesis of enantioenriched α-substituted piperidines using continuous flow protocols, achieving high yields and diastereoselectivities in minutes. organic-chemistry.orgnih.gov This technology could be applied to the scale-up synthesis of the target compound or its derivatives.
Table 2: Key Parameters for HTE-based Reaction Optimization
| Parameter | Description | Examples for Screening | Rationale |
|---|---|---|---|
| Catalyst/Pre-catalyst | The metal and ligand system that facilitates the reaction. | Pd(OAc)₂, [Rh(cod)(OH)]₂, various phosphine (B1218219) ligands (e.g., Q-Phos, JohnPhos). acs.orgdomainex.co.uk | The catalyst system is crucial for reactivity, yield, and selectivity. |
| Solvent | The medium in which the reaction occurs. | Dioxane, Toluene, THF, iPrOH, water mixtures. acs.organalytical-sales.com | Solvent affects solubility, reactivity, and can influence the reaction pathway. |
| Base | A reagent used to facilitate the catalytic cycle, often by deprotonation. | K₃PO₄, Cs₂CO₃, aqueous CsOH. acs.orgdomainex.co.uk | The choice and strength of the base can dramatically impact reaction success. |
| Temperature | The thermal energy supplied to the reaction. | Room temperature to >100 °C. analytical-sales.com | Optimizing temperature is key to balancing reaction rate against side-product formation. |
Application of Artificial Intelligence in Retrosynthetic Analysis and Reaction Optimization for Chiral Piperidines
AI for Reaction Optimization
Beyond planning routes, AI is also being used to predict the outcomes of chemical reactions and optimize their conditions. chemical.ai By analyzing data from experimental results, including those from HTE screens, machine learning models can identify complex relationships between reaction parameters and outcomes like yield and purity. nih.gov These models can then suggest a set of conditions most likely to succeed, significantly reducing the amount of trial-and-error experimentation required. chemical.ai This predictive power is invaluable for functionalizing the complex scaffold of the target compound, where multiple reactive sites could lead to competing side reactions.
Table 3: Representative AI Tools in Chemical Synthesis
| Tool/Platform Type | Function | Application to Chiral Piperidine Synthesis |
|---|---|---|
| Retrosynthesis Planners | Propose multi-step synthetic routes from a target molecule. chemcopilot.comacs.org | Designing a complete, viable synthetic pathway for this compound from basic starting materials. |
| Reaction Predictors | Predict the major product(s) of a given set of reactants and conditions. mit.edu | Evaluating the feasibility of a proposed synthetic step before running it in the lab. |
| Condition Optimizers | Suggest optimal reaction conditions (solvent, catalyst, temp.) for a desired transformation. chemical.ainih.gov | Fine-tuning the conditions for derivatization reactions to maximize yield and minimize impurities. |
Exploration of Novel Reactivity and Functionalization Pathways for the this compound Scaffold
The synthetic utility of this compound lies in the potential to modify its structure to create a diverse array of new chemical entities. Research is actively exploring novel methods to functionalize the piperidine ring and its substituents.
Direct C-H Functionalization
One of the most powerful emerging strategies is direct C-H functionalization, which allows for the installation of new chemical groups onto the carbon skeleton of the piperidine ring without pre-existing functional handles. encyclopedia.pub While challenging due to the presence of multiple C-H bonds, catalytic methods are being developed to achieve site-selective functionalization. This could enable, for example, the introduction of substituents at the C3 or C4 positions of the piperidine ring of the target compound, opening up new vectors for exploring chemical space.
Functionalization via Pyridine (B92270) Dearomatization
Asymmetric dearomatization of pyridine precursors represents a powerful method for constructing highly functionalized chiral piperidines. acs.org By starting with a substituted pyridine, it is possible to generate piperidines with diverse substitution patterns that would be difficult to access through other means. nih.govacs.org This strategy could be adapted to synthesize analogs of the target compound with additional stereocenters and functional groups.
Leveraging Existing Functional Groups
The existing functional groups on this compound—the carboxylic acid, the N-Boc protecting group, and the benzyl group—are all points for diversification. The carboxylic acid can be converted to amides, esters, or alcohols. The Boc group can be removed to reveal the secondary amine, which can then be alkylated, acylated, or used in reductive aminations to introduce a wide variety of substituents. acs.org The benzyl group itself can undergo electrophilic aromatic substitution to add functionality to the phenyl ring. The piperidine scaffold itself can serve as a rigid framework to build complex three-dimensional molecules, a key strategy in modern fragment-based drug discovery. acs.org
Table 4: Potential Functionalization Reactions for the Target Scaffold
| Reaction Type | Target Site | Potential Products |
|---|---|---|
| Amide Coupling | Carboxylic acid | A diverse library of amides. |
| N-Deprotection / N-Alkylation | N-Boc group / Piperidine Nitrogen | Variously substituted secondary and tertiary amines. acs.org |
| Aromatic Substitution | Benzyl Ring | Halogenated, nitrated, or acylated benzyl derivatives. |
| C-H Functionalization | Piperidine Ring (e.g., C3, C4) | Novel substituted piperidines with new functional groups or stereocenters. encyclopedia.pub |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
